molecular formula C40H26O8 B13124886 (12bS,12'bS)-12b,12'b-Dimethyl-2,2',3,3'-tetrahydro-1H,1'H-[9,9'-bitetrapheno[5,4-bc]furan]-6,6',8,8',11,11'(12bH,12'bH)-hexaone

(12bS,12'bS)-12b,12'b-Dimethyl-2,2',3,3'-tetrahydro-1H,1'H-[9,9'-bitetrapheno[5,4-bc]furan]-6,6',8,8',11,11'(12bH,12'bH)-hexaone

Katalognummer: B13124886
Molekulargewicht: 634.6 g/mol
InChI-Schlüssel: FEAOLLOZEGQONA-ZAQUEYBZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is characterized by its unique structure, which includes multiple fused rings and stereocenters, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of (12bS,12’bS)-12b,12’b-Dimethyl-2,2’,3,3’-tetrahydro-1H,1’H-[9,9’-bitetrapheno[5,4-bc]furan]-6,6’,8,8’,11,11’(12bH,12’bH)-hexaone involves several stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product . Industrial production methods may involve optimization of these conditions to increase yield and purity, as well as the use of large-scale reactors and continuous flow systems.

Analyse Chemischer Reaktionen

(12bS,12’bS)-12b,12’b-Dimethyl-2,2’,3,3’-tetrahydro-1H,1’H-[9,9’-bitetrapheno[5,4-bc]furan]-6,6’,8,8’,11,11’(12bH,12’bH)-hexaone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex organic reactions and mechanisms. In biology, it has been investigated for its potential biological activities, including antimicrobial and anticancer properties . In medicine, derivatives of this compound are being explored for their therapeutic potential. Additionally, in industry, it is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.

Wirkmechanismus

The mechanism of action of (12bS,12’bS)-12b,12’b-Dimethyl-2,2’,3,3’-tetrahydro-1H,1’H-[9,9’-bitetrapheno[5,4-bc]furan]-6,6’,8,8’,11,11’(12bH,12’bH)-hexaone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Eigenschaften

Molekularformel

C40H26O8

Molekulargewicht

634.6 g/mol

IUPAC-Name

(1S)-1-methyl-7-[(1S)-1-methyl-5,8,12-trioxo-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2(11),3,6,9,13(20),15-hexaen-7-yl]-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2(11),3,6,9,13(20),15-hexaene-5,8,12-trione

InChI

InChI=1S/C40H26O8/c1-39-7-3-5-17-15-47-37(31(17)39)35(45)25-9-21-19(11-27(25)39)29(41)13-23(33(21)43)24-14-30(42)20-12-28-26(10-22(20)34(24)44)36(46)38-32-18(16-48-38)6-4-8-40(28,32)2/h9-16H,3-8H2,1-2H3/t39-,40-/m0/s1

InChI-Schlüssel

FEAOLLOZEGQONA-ZAQUEYBZSA-N

Isomerische SMILES

C[C@@]12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=C4)C(=O)C(=CC5=O)C6=CC(=O)C7=CC8=C(C=C7C6=O)C(=O)C9=C1[C@]8(CCCC1=CO9)C

Kanonische SMILES

CC12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=C4)C(=O)C(=CC5=O)C6=CC(=O)C7=CC8=C(C=C7C6=O)C(=O)C9=C1C8(CCCC1=CO9)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.